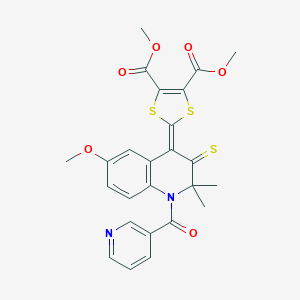![molecular formula C24H29NO3 B430419 4-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxane-4-carboxamide CAS No. 355820-38-1](/img/structure/B430419.png)
4-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxane-4-carboxamide is an organic compound characterized by its complex structure, which includes two tetrahydro-2H-pyran rings and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxane-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with an appropriate amine under conditions that promote amide bond formation. This reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Safety measures and environmental considerations are also critical in industrial settings to ensure safe handling and disposal of chemicals.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), alkylating agents (e.g., methyl iodide)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, alkylated derivatives
Scientific Research Applications
4-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **4-Oxo-4-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino]butanoic acid
- Tetrahydro-4-methyl-2-phenyl-2H-pyran
- 4-(Tetrahydro-2H-pyran-2-yloxy)benzaldehyde
Uniqueness
4-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxane-4-carboxamide is unique due to its dual tetrahydro-2H-pyran rings and phenyl groups, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
355820-38-1 |
|---|---|
Molecular Formula |
C24H29NO3 |
Molecular Weight |
379.5g/mol |
IUPAC Name |
4-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxane-4-carboxamide |
InChI |
InChI=1S/C24H29NO3/c26-22(24(13-17-28-18-14-24)21-9-5-2-6-10-21)25-19-23(11-15-27-16-12-23)20-7-3-1-4-8-20/h1-10H,11-19H2,(H,25,26) |
InChI Key |
BCNDMSQOSOIGPP-UHFFFAOYSA-N |
SMILES |
C1COCCC1(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1COCCC1(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430336.png)
![1-(2-chlorophenyl)-5-(2-ethylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B430337.png)
![3-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B430338.png)
![5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazol-7-yl methyl ether](/img/structure/B430343.png)
![N-(2,1,3-benzoxadiazol-4-yl)-N-[4-(dimethylamino)phenyl]amine](/img/structure/B430347.png)
![7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B430348.png)
![1-(4-bromophenyl)-5-(2-ethylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B430350.png)
![1-(6-butoxy-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone](/img/structure/B430351.png)
![8-ethyl-2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430354.png)
![6-(3-methoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one](/img/structure/B430355.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]-1-ethanone](/img/structure/B430356.png)

![4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(PYRIDINE-3-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B430359.png)
![Diethyl 5',5',9'-trimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B430362.png)
